N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a benzothiophene core, multiple methoxy groups, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.
Amide Bond Formation: Coupling reactions between the benzothiophene derivative and 3,4,5-trimethoxybenzoic acid using coupling agents like EDCI or DCC.
Attachment of the 2-Methoxyethyl Group: Alkylation reactions using 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the amide group to an amine using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions at the methoxy groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiophene derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The methoxy and amide groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: can be compared to other benzothiophene derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which may confer unique biological properties and reactivity compared to other benzothiophene derivatives.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-27-10-9-23-21(26)18-14-7-5-6-8-17(14)31-22(18)24-20(25)13-11-15(28-2)19(30-4)16(12-13)29-3/h11-12H,5-10H2,1-4H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREOKKUNVPCQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.